REACTION_CXSMILES
|
[CH3:1][O:2][C:3]1[N:4]=[CH:5][C:6]([C:9]([O:11]C)=O)=[N:7][CH:8]=1.[NH3:13]>>[CH3:1][O:2][C:3]1[N:4]=[CH:5][C:6]([C:9]([NH2:13])=[O:11])=[N:7][CH:8]=1
|
Name
|
|
Quantity
|
0.811 g
|
Type
|
reactant
|
Smiles
|
COC=1N=CC(=NC1)C(=O)OC
|
Name
|
|
Quantity
|
25 mL
|
Type
|
reactant
|
Smiles
|
N
|
Control Type
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UNSPECIFIED
|
Setpoint
|
50 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
to cool to ambient temperature
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CUSTOM
|
Details
|
dried
|
Name
|
|
Type
|
product
|
Smiles
|
COC=1N=CC(=NC1)C(=O)N
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |